![molecular formula C14H12F3NO2S B185484 Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144061-14-3](/img/structure/B185484.png)

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

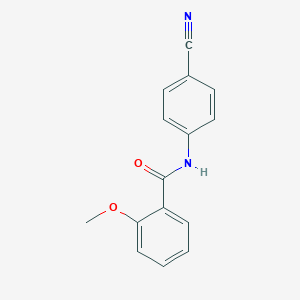

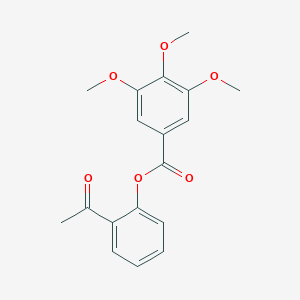

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

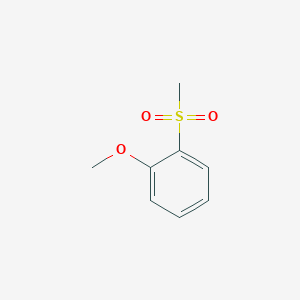

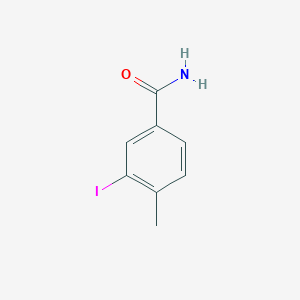

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

This compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of this compound may have promising applications in the treatment of neurodegenerative diseases. They could help in restoring neuronal function and structure, which is crucial for diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory properties of this compound’s derivatives are significant. They have been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key factors in neuroinflammation .

Proteomics Research

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is available for purchase as a biochemical for proteomics research. This suggests its use in the study of proteins and their functions, which is a fundamental aspect of understanding cellular processes .

Pharmacological Evaluation

The compound has been part of pharmacological evaluations, particularly in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have been assessed for their neuroprotective and anti-neuroinflammatory activities, indicating the compound’s role in the development of new pharmaceutical agents .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interaction with proteins. Such studies are essential for drug design and can predict how a compound might interact with biological targets .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. Its structure allows for the creation of hybrids that can be evaluated for various biological activities .

Photophysical Research

While not directly related to Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, related compounds have been investigated for their photophysical properties. This suggests potential research applications in the study of light and its interactions with chemical substances .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that the trifluoromethyl group in the compound can undergo nucleophilic substitution by a fluoride, which could potentially influence its interaction with its targets .

Biochemical Pathways

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSFBESZXIUREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379012 | |

| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

CAS RN |

144061-14-3 | |

| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.